Cas no 25116-35-2 (2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione)

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione is a naphthyl-substituted indenedione derivative with potential applications in organic synthesis and materials science. Its conjugated structure, featuring a naphthylmethylene group fused to an indene-1,3-dione core, offers unique electronic properties suitable for use in photochemical studies or as a building block for functional materials. The compound's rigid aromatic framework enhances stability, while the diketone functionality provides reactivity for further derivatization. Its structural characteristics may also lend utility in coordination chemistry or as a precursor for dyes and pigments. The product is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione structure
25116-35-2 structure
商品名:2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione
CAS番号:25116-35-2
MF:C20H12O2
メガワット:284.308
CID:2932528
PubChem ID:625072

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

    • 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione
    • AKOS000518198
    • Z44300968
    • STK795185
    • CS-0323864
    • 25116-35-2
    • 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione #
    • 2-(naphthalen-1-ylmethylidene)-1H-indene-1,3(2H)-dione
    • CBMicro_016350
    • 2-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
    • 2-Naphthalen-1-ylmethylene-indan-1,3-dione
    • RKTHUQXKUDGALL-UHFFFAOYSA-N
    • Indan-1,3-dione, 2-(1-naphthylmethylene)-
    • BIM-0016597.P001
    • 2-(naphthalen-1-ylmethylidene)indene-1,3-dione
    • CCG-5578
    • SCHEMBL14478913
    • 2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
    • 5T-0240
    • 666-847-9
    • インチ: InChI=1S/C20H12O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H
    • InChIKey: RKTHUQXKUDGALL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O

計算された属性

  • せいみつぶんしりょう: 284.083729621g/mol
  • どういたいしつりょう: 284.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 34.1Ų

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AF76770-500mg
2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AF76770-1g
2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AF76770-10mg
2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AF76770-5mg
2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AF76770-1mg
2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2 >90%
1mg
$201.00 2024-04-20
TRC
N156825-50mg
2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2
50mg
$ 380.00 2022-06-03
TRC
N156825-25mg
2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione
25116-35-2
25mg
$ 230.00 2022-06-03

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 関連文献

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dioneに関する追加情報

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione: An Overview of Its Structure, Properties, and Applications

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione (CAS No. 25116-35-2) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of indenones, which are characterized by a fused benzene and cyclopentene ring system with a ketone functional group. The presence of the naphthylmethylene moiety further enhances its structural complexity and reactivity.

The molecular formula of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione is C20H14O2, and its molecular weight is 286.33 g/mol. The compound exhibits a high degree of conjugation, which contributes to its stability and reactivity in various chemical reactions. The naphthylmethylene group, in particular, plays a crucial role in determining the compound's electronic properties and reactivity.

In recent years, 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of research has been its antitumor activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its antitumor properties, 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione has also been investigated for its antioxidant and anti-inflammatory activities. These properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively reduced oxidative stress in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

The synthesis of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione has been achieved through various methods, including condensation reactions between indanone derivatives and naphthaldehyde. One common synthetic route involves the reaction of 1-indanone with 1-naphthaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product with high yield and purity.

The physical properties of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione include a melting point ranging from 98°C to 99°C. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and biological assays.

In terms of spectroscopic analysis, 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione exhibits characteristic absorption bands in UV-Vis spectroscopy due to the presence of conjugated double bonds and aromatic rings. The IR spectrum shows strong absorption peaks at around 1680 cm-1, corresponding to the C=O stretching vibration. NMR spectroscopy provides further insights into the molecular structure, with distinct signals for protons on the indanone and naphthaldehyde moieties.

The potential applications of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in organic electronics due to its high electron affinity and stability under various conditions. Research has shown that it can be used as a building block for designing organic semiconductors with improved performance characteristics.

In conclusion, 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione (CAS No. 25116-35-2) is a versatile compound with a wide range of applications in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As new studies continue to uncover additional properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex chemical systems and their potential therapeutic uses.

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